molecular formula C8H13ClO3 B14551069 Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate CAS No. 61798-18-3

Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate

Cat. No.: B14551069
CAS No.: 61798-18-3
M. Wt: 192.64 g/mol
InChI Key: WWRZMQJGHMRBSD-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate is an organic compound with the molecular formula C8H13ClO3 It is a derivative of pentanoic acid and is characterized by the presence of a chloro group, two methyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 5-chloro-3,3-dimethyl-5-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted derivatives, such as amides or thioesters.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3,3-dimethyl-5-oxopentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with distinct biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate is unique due to the presence of two methyl groups at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl 5-chloro-3,3-dimethyl-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-8(2,4-6(9)10)5-7(11)12-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRZMQJGHMRBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513027
Record name Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61798-18-3
Record name Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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